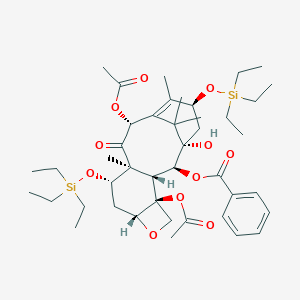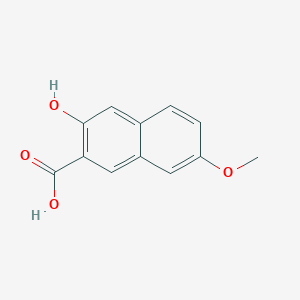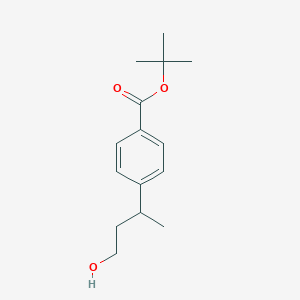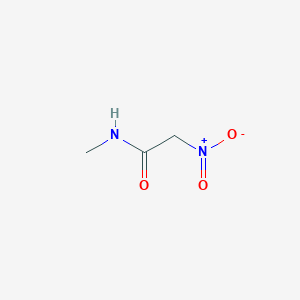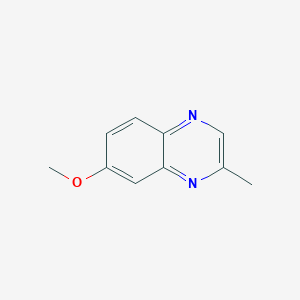
7-Methoxy-2-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-methylquinoxaline is a heterocyclic organic compound that belongs to the class of quinoxalines. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-methylquinoxaline is not well understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA, leading to changes in their conformation and function. It has been suggested that the fluorescent properties of 7-Methoxy-2-methylquinoxaline are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
Efectos Bioquímicos Y Fisiológicos
7-Methoxy-2-methylquinoxaline has been shown to have minimal toxicity and no significant physiological effects at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause cell death. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Methoxy-2-methylquinoxaline in lab experiments is its excellent photostability and high quantum yield, which make it an ideal fluorescent probe for imaging and tracking biological molecules. However, its limitations include its potential toxicity at high concentrations, which can interfere with cellular processes and cause cell death.
Direcciones Futuras
There are several future directions for the use of 7-Methoxy-2-methylquinoxaline in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biological molecules. Another direction is in the development of new inhibitors of protein kinase activity, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 7-Methoxy-2-methylquinoxaline and its potential interactions with biomolecules.
Métodos De Síntesis
The synthesis of 7-Methoxy-2-methylquinoxaline involves the reaction of 2-methylquinoxaline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
7-Methoxy-2-methylquinoxaline has been extensively used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, DNA, and RNA. It has been found to have excellent photostability and high quantum yield, making it a popular choice for imaging and tracking biological molecules in real-time. Additionally, it has been used as a probe for the detection of reactive oxygen species and as an inhibitor of protein kinase activity.
Propiedades
Número CAS |
146294-18-0 |
|---|---|
Nombre del producto |
7-Methoxy-2-methylquinoxaline |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
7-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |
Clave InChI |
SEDNDIKCVGDVQR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=N1)OC |
Sinónimos |
Quinoxaline, 7-methoxy-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



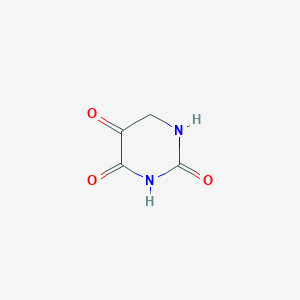
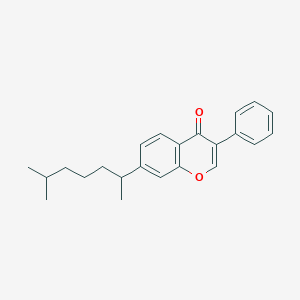
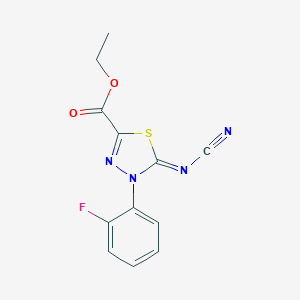
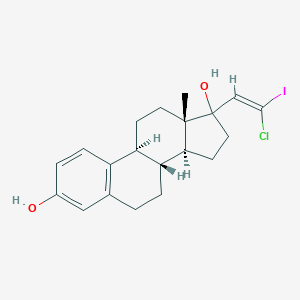
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
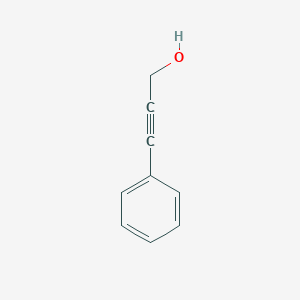
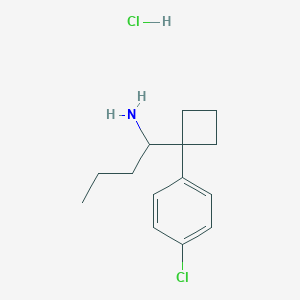

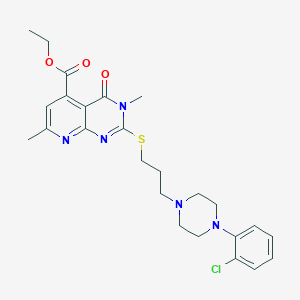
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
